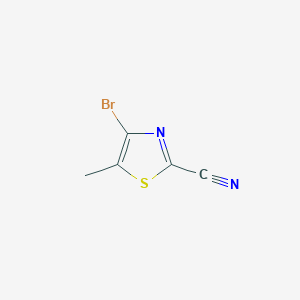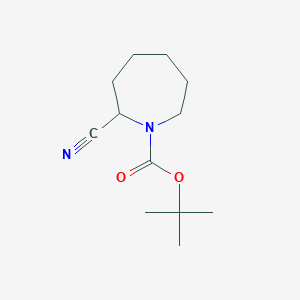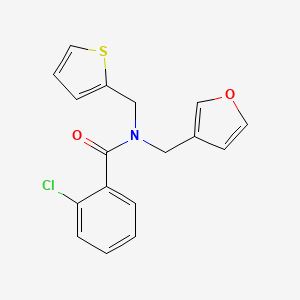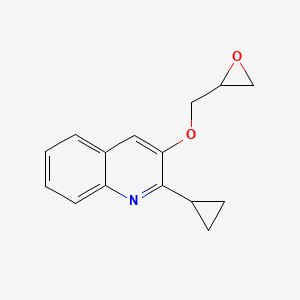
4-Bromo-5-methylthiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methylthiazole-2-carbonitrile: is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a nitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Bromo-5-methylthiazole-2-carbonitrile typically begins with commercially available starting materials such as 4-bromo-3-oxopentanoate and thiourea.
Reaction Conditions: The reaction involves the cyclization of these starting materials in the presence of a base, such as sodium ethoxide, under reflux conditions in ethanol.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 4-Bromo-5-methylthiazole-2-carbonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the nitrile group to an amine.
Major Products:
Substituted Thiazoles: Substitution reactions yield various substituted thiazoles, depending on the nucleophile used.
Oxidized Derivatives: Oxidation reactions produce oxidized derivatives with different functional groups on the thiazole ring.
Reduced Derivatives: Reduction reactions result in the formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: 4-Bromo-5-methylthiazole-2-carbonitrile serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Biological Probes: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: 4-Bromo-5-methylthiazole-2-carbonitrile can act as an enzyme inhibitor, binding to the active site of enzymes and blocking their activity.
Signal Transduction: The compound may interfere with cellular signal transduction pathways, affecting processes such as cell proliferation and apoptosis.
Mechanistic Insights:
Binding Interactions: The bromine atom and nitrile group play crucial roles in the binding interactions with target proteins, enhancing the compound’s affinity and specificity.
Pathway Modulation: By modulating specific pathways, the compound can exert therapeutic effects, such as inhibiting cancer cell growth or reducing microbial infections.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methylthiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical reactivity and biological activity.
4-Bromo-5-methylthiophene-2-carbonitrile: This compound has a thiophene ring instead of a thiazole ring, resulting in distinct electronic properties and applications.
Uniqueness:
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-1,3-thiazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c1-3-5(6)8-4(2-7)9-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXUOQSQZVGYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090046-28-7 |
Source


|
| Record name | 4-bromo-5-methyl-1,3-thiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2783109.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)





![N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2783119.png)
![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-phenylmethanesulfonamide](/img/structure/B2783122.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)



